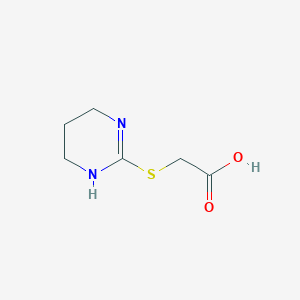

![molecular formula C14H19BrO3 B1305591 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone CAS No. 40786-20-7](/img/structure/B1305591.png)

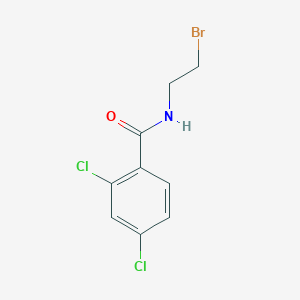

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone

描述

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone is a chemical compound with the CAS Number: 40786-20-7 . It has a molecular weight of 315.21 . It is also referred to as FTY720 or Fingolimod, which is an immunomodulator drug used in the treatment of multiple sclerosis.

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of potassium carbonate and potassium iodide in acetone . Another method involves the use of sodium hydroxide in water . A third method involves the use of potassium iodide and potassium carbonate in hexane and butanone .Molecular Structure Analysis

The IUPAC name of this compound is 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone . The InChI code is 1S/C14H19BrO3/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,17H,3-5,8-9H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,4-dihydroxy-3-n-propylacetophenone with 1,3-dibromopropane . The reaction mixture is heated under reflux and then cooled, poured onto water, and extracted with methylene chloride .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .科学研究应用

Autoimmune Disease Models

The compound has shown efficacy in animal models of autoimmune diseases, such as collagen-induced arthritis and experimental autoimmune encephalomyelitis . These studies help in understanding the drug’s mechanism and potential applications in other autoimmune conditions .

Psoriasis Clinical Trials

Currently, this compound is being evaluated for use in clinical trials for psoriasis , a chronic autoimmune skin disease. The trials aim to determine its effectiveness and safety for psoriasis treatment .

作用机制

As an immunomodulator drug, FTY720 works by binding to sphingosine-1-phosphate receptors and blocking lymphocyte egress from secondary lymphoid organs.

安全和危害

属性

IUPAC Name |

1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,17H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGBHKZRLWJAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379461 | |

| Record name | 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |

CAS RN |

40786-20-7 | |

| Record name | 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

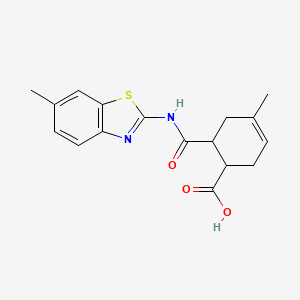

![2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid](/img/structure/B1305508.png)

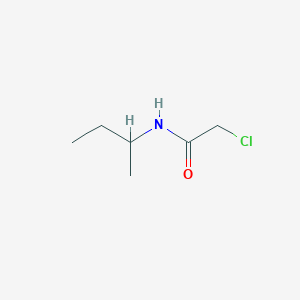

![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)

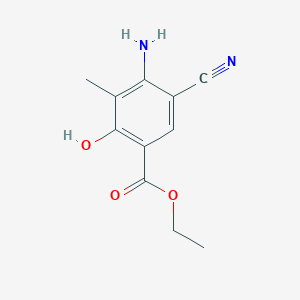

![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)

![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)

![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)